N-(3-(Trifluoromethyl)phenyl)acetamide
Overview
Description
N-(3-(Trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.1611 g/mol . It is also known by other names such as m-(Trifluoromethyl)acetanilide and 3-(Trifluoromethyl)acetanilide . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
N-(3-(Trifluoromethyl)phenyl)acetamide can be synthesized through several methods. One common synthetic route involves the condensation of 3-trifluoromethylaniline with 4-nitrobenzaldehyde to form a Schiff base intermediate, which is then hydrolyzed to yield the desired product . Another method involves the reaction of 3-trifluoromethylaniline with acetic anhydride under appropriate conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-(Trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-(Trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of N-(3-(Trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
N-(3-(Trifluoromethyl)phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-(Trifluoromethyl)phenyl)acetamide: This compound has a similar structure but with the trifluoromethyl group in the para position, which can affect its chemical reactivity and biological activity.
N-(2-(Trifluoromethyl)phenyl)acetamide: The trifluoromethyl group in the ortho position can lead to different steric and electronic effects compared to the meta position.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIPNANLYHXYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188595 | |
Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-36-0 | |
Record name | N-[3-(Trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | m-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 351-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 351-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-trifluoromethylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(Trifluoromethyl)acetanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU7ETU84SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of N-(3-(Trifluoromethyl)phenyl)acetamide derivatives in medicinal chemistry?
A: Research suggests that this compound serves as a crucial building block for synthesizing various compounds with potential biological activities. For instance, it acts as a key intermediate in synthesizing potential Hepatitis C Virus (HCV) inhibitors. [] Furthermore, researchers have explored the synthesis and antimicrobial properties of compounds derived from this compound, specifically focusing on 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides. []
Q2: Can you explain the role of this compound in developing Fluorochloridone?
A: this compound acts as a key intermediate in the multi-step synthesis of Fluorochloridone, a herbicide. The synthesis involves reacting this compound with 2,2-dichloroacetyl chloride to obtain 2,2-dichloro-N-2-propenyl-N-[3-(trifluoromethyl) phenyl]-acetamide. This intermediate then undergoes a cyclization reaction in the presence of a copper catalyst to yield Fluorochloridone. []
Q3: How does the structure of this compound-based compounds influence their activity against the HCV NS3/4A protease?
A: While specific details about the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the this compound scaffold can significantly impact the inhibitory activity against the HCV NS3/4A protease. Computational methods, including virtual screening and molecular docking, are employed to identify potential inhibitors and understand their interactions with the target protease. []
Q4: What computational chemistry approaches have been utilized to investigate this compound derivatives?
A: Researchers have employed various computational chemistry techniques to explore the potential of this compound derivatives as antiviral agents. Specifically, ligand-based and structure-based virtual screening methods were used to identify potential HCV inhibitors. Molecular docking simulations were also performed using tools like AutoDock Vina to assess the binding affinity and interactions of these compounds with the viral envelope protein E2. []
Q5: Are there any environmental concerns associated with Fluorochloridone, a compound synthesized using this compound?
A: While the provided abstracts do not delve into the environmental impact of Fluorochloridone, it is crucial to acknowledge that herbicides can have ecological consequences. Further research is necessary to evaluate the ecotoxicological effects, biodegradability, and potential risks associated with Fluorochloridone in various environmental compartments. This research should guide the development of sustainable practices for its production, use, and disposal. []
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